モンテルカスト不純物E

説明

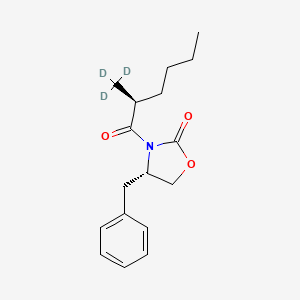

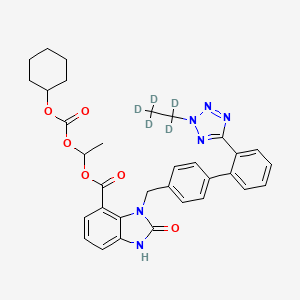

The compound “Montelukast Bis-sulfide (Mixture of Diastereomers)” is a synthetic organic molecule. It features a complex structure with multiple functional groups, including carboxylic acid, sulfanyl, and quinoline moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

科学的研究の応用

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use as a probe to study biological processes.

Medicine: Possible therapeutic applications due to its structural similarity to known bioactive molecules.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

作用機序

Target of Action

Montelukast Impurity E, also known as Montelukast Bis-sulfide, primarily targets the leukotriene receptors in the body . Leukotrienes are inflammatory mediators that play a key role in causing inflammation, hyper-responsiveness, and bronchoconstriction in the lower airway .

Mode of Action

Montelukast Impurity E is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs, resulting in decreased inflammation and relaxation of smooth muscle . This blockage of leukotriene receptors helps in preventing the bronchoconstriction and inflammatory responses that are typically seen in conditions like asthma .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast Impurity E is the leukotriene pathway . By antagonizing the leukotriene receptors, Montelukast Impurity E inhibits the physiological actions of leukotrienes, thereby reducing inflammation and bronchoconstriction .

Pharmacokinetics

It is known that the bioavailability of montelukast, the parent compound, is relatively low (61–73%) due to losses during gastroenteric absorption and the effect of hepatic first-pass metabolism

Result of Action

The molecular and cellular effects of Montelukast Impurity E’s action primarily involve the reduction of inflammation and bronchoconstriction in the lungs . By blocking the leukotriene receptors, it prevents the physiological actions of leukotrienes, which are known to cause inflammation and bronchoconstriction . This results in improved control of symptoms in conditions like asthma .

生化学分析

Biochemical Properties

Montelukast, the parent compound of Montelukast Impurity E, is a leukotriene receptor antagonist . It is involved in blocking the cysteinyl leukotriene 1 (CysLT1) receptor, preventing the binding of the inflammatory mediator leukotriene D4 (LTD4) . This action is crucial in the management of asthma and allergic rhinitis symptoms . The biochemical properties of Montelukast Impurity E are expected to be similar to those of Montelukast, given their structural similarities.

Cellular Effects

Montelukast, the parent compound, is known to have significant effects on various types of cells and cellular processes . It influences cell function by blocking the CysLT1 receptor, which in turn prevents the binding of LTD4, an inflammatory mediator . This action can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Montelukast, the parent compound, exerts its effects at the molecular level by selectively and competitively blocking the CysLT1 receptor . This prevents the binding of the inflammatory mediator LTD4 . It is reasonable to assume that Montelukast Impurity E may have a similar mechanism of action due to its structural similarity to Montelukast.

Temporal Effects in Laboratory Settings

It is known that Montelukast, the parent compound, has been studied extensively in both in vitro and in vivo studies . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Montelukast, the parent compound, has been studied in animal models, providing valuable information on its effects at different dosages .

Metabolic Pathways

Montelukast, the parent compound of Montelukast Impurity E, undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system . The major contributors to this metabolism are the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . It is reasonable to assume that Montelukast Impurity E may follow a similar metabolic pathway due to its structural similarity to Montelukast.

Transport and Distribution

Montelukast, the parent compound, is known to be transported and distributed within cells and tissues .

Subcellular Localization

Montelukast, the parent compound, is known to have significant effects on its activity or function .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Common synthetic routes may include:

Formation of the cyclopropyl groups: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds and transition metal catalysts.

Introduction of the sulfanyl groups: Thiol-ene reactions or nucleophilic substitution reactions with thiol-containing reagents can be used.

Quinoline synthesis: The quinoline moiety can be synthesized via the Skraup synthesis or Friedländer synthesis, involving aniline derivatives and carbonyl compounds.

Final assembly: The various fragments can be coupled using methods like esterification, amidation, or other carbon-carbon bond-forming reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize cost. This may include:

Scaling up reactions: Ensuring that reactions can be performed on a large scale with consistent results.

Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.

Quality control: Implementing rigorous testing to ensure the purity and consistency of the compound.

化学反応の分析

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The quinoline moiety can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: EDCI, DCC for amide bond formation.

Major Products

Oxidation products: Sulfoxides, sulfones.

Reduction products: Tetrahydroquinoline derivatives.

Substitution products: Esters, amides.

類似化合物との比較

Similar Compounds

Quinoline derivatives: Known for their antimalarial and anticancer activities.

Cyclopropyl-containing compounds: Often used in medicinal chemistry for their unique structural properties.

Sulfanyl-containing compounds: Known for their antioxidant and enzyme inhibitory activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which can confer a range of biological activities and chemical reactivity. This makes it a versatile molecule for scientific research and potential therapeutic applications.

特性

IUPAC Name |

2-[1-[[(1R)-1-[3-[1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNODSMYYCYZTO-RERZGLEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H46ClNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743994 | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242260-05-4 | |

| Record name | Montelukast bis-sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242260054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {1-[({(1R)-1-{3-[1-({[1-(Carboxymethyl)cyclopropyl]methyl}sulfanyl)-2-(7-chloroquinolin-2-yl)ethyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl}sulfanyl)methyl]cyclopropyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONTELUKAST BIS-SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9YX74QVN3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

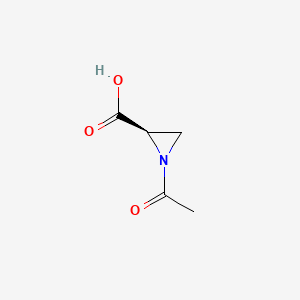

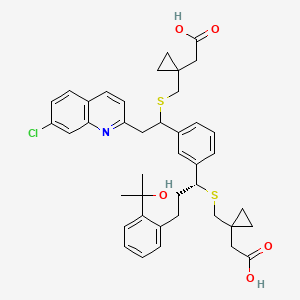

![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)

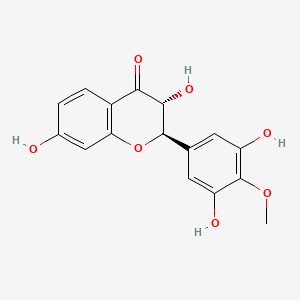

![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)